((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine
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Overview
Description
((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine is an organic compound with the molecular formula C11H9ClN2O4S2. This compound is characterized by the presence of a sulfonyl group attached to a 4-chloro-2-nitrophenyl ring and a 2-thienylmethylamine moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 2-thienylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The thienyl ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Major Products Formed
Nucleophilic substitution: Substituted phenyl sulfonamides or thiophenes.
Reduction: Aminophenyl sulfonamides.
Oxidation: Sulfoxides or sulfones of the thienyl ring.
Scientific Research Applications
((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. The thienyl ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
((4-Chloro-2-nitrophenyl)sulfonyl)amine: Lacks the thienylmethyl group, making it less versatile in chemical reactions.
((4-Chloro-2-nitrophenyl)sulfonyl)(methyl)amine: Contains a methyl group instead of a thienylmethyl group, affecting its reactivity and applications.
((4-Chloro-2-nitrophenyl)sulfonyl)(phenyl)amine:
Uniqueness
((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine is unique due to the presence of both a thienylmethyl group and a sulfonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4S2/c12-8-3-4-11(10(6-8)14(15)16)20(17,18)13-7-9-2-1-5-19-9/h1-6,13H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCHRVRFWPIMTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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